molecular formula C30H42O8 B2891942 (Z)-2-Methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid CAS No. 1961358-02-0

(Z)-2-Methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid

Cat. No.: B2891942
CAS No.: 1961358-02-0
M. Wt: 530.658
InChI Key: YPBOVCHDEBYUDW-FSDVVZNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex steroidal carboxylic acid featuring a cyclopenta[a]phenanthrene core, a hallmark of triterpenoids and steroids. The molecule is characterized by:

  • Stereochemistry: The (Z)-configuration at the C5 double bond in the hept-5-enoic acid side chain, which influences molecular geometry and intermolecular interactions.
  • Functional groups: Three hydroxyl groups (3R,7R,12R), two ketone groups (C11 and C15), and five methyl substituents (C4, C4, C10, C13, C14) that modulate solubility, stability, and bioactivity.

This compound shares structural homology with fusidic acid derivatives (e.g., 16-Deacetyl Fusidic Acid, a known antibiotic) but differs in stereochemistry and substitution patterns .

Properties

IUPAC Name

(Z)-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-20,25,32-33,36H,8-9,11-13H2,1-7H3,(H,37,38)/b14-10-/t15?,17-,18+,19+,20+,25-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBOVCHDEBYUDW-FSDVVZNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=O)/C=C(/C)\[C@@H]1CC(=O)[C@]2([C@]1([C@H](C(=O)C3=C2[C@@H](C[C@H]4[C@]3(CC[C@H](C4(C)C)O)C)O)O)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid is a complex organic compound known for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound features a complex structure characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene backbone. Its molecular formula is C32H48O6C_{32}H_{48}O_6, and it possesses a significant number of stereocenters which contribute to its biological properties.

1. Antioxidant Properties

Research indicates that the compound exhibits notable antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. This property is crucial for potential applications in preventing oxidative damage in biological systems.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several studies. For instance:

  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Inflammatory CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200500

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines:

  • Case Study : A study on breast cancer cells (MCF-7) indicated that the compound reduced cell viability significantly at concentrations above 10 µM .
Concentration (µM)Cell Viability (%)
0100
1070
2545

4. Cardioprotective Effects

The cardioprotective potential of the compound has been evaluated in models of ischemia-reperfusion injury. Results indicate that it can reduce myocardial damage and improve cardiac function post-injury by modulating signaling pathways associated with apoptosis and inflammation.

The biological activities of (Z)-2-Methyl-4-oxo-6-[...] are thought to be mediated through several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Inhibition of Pro-inflammatory Pathways : It appears to downregulate NF-kB signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds exhibit structural or functional similarities:

Compound Name Key Structural Differences Molecular Formula Biological Activity References
(Z)-Target Compound (Z)-C5 double bond; 3R,7R,12R hydroxylation; 4,4,10,13,14-pentamethyl C₃₃H₄₆O₉ Antibacterial (inferred from fusidic acid analogs)
(E)-Isomer (CAS: 1309931-84-7) (E)-C5 double bond; stereochemical inversion at C3, C5, C7, C10, C12, C13, C14, C17 C₃₃H₄₆O₉ Reduced binding affinity to steroid receptors (predicted)
16-Deacetyl Fusidic Acid Absence of C16 acetyl group; altered hydroxylation at C3, C11, C16 C₃₁H₄₈O₈ Antibacterial (inhibits bacterial protein synthesis)
ent-(17Z)-3β,11β,16α-Trihydroxy-4β,8,14-trimethyl-18-nor-5β,10α-cholesta-17(20),24-dien-21-oic Acid Different methyl/hydroxyl positions; cholesta backbone C₂₉H₄₂O₅ Anti-inflammatory (hypothesized)

Functional Comparisons

  • Bioactivity : The (Z)-target compound’s hydroxyl and methyl groups may enhance membrane permeability compared to its (E)-isomer, which could sterically hinder target binding .
  • Pharmacokinetics : The 16-Deacetyl Fusidic Acid lacks the acetyl group, increasing hydrophilicity and renal clearance relative to the (Z)-target compound .
  • Stereochemical Impact : The (Z)-configuration in the target compound likely stabilizes interactions with hydrophobic pockets in proteins, a feature absent in the (E)-isomer .

Research Findings

Pharmacological Potential

  • Antibacterial Activity : Structural alignment with fusidic acid suggests ribosomal targeting, though empirical validation is needed .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for confirming the stereochemistry of the cyclopenta[a]phenanthrene core in this compound?

  • Methodological Answer : Utilize a combination of X-ray crystallography (for definitive spatial arrangement) and nuclear Overhauser effect (NOE) NMR spectroscopy to resolve stereochemical ambiguities. Compare experimental NMR data (e.g., 1^1H and 13^{13}C chemical shifts) with computational predictions from density functional theory (DFT) . For hydroxyl and methyl groups, employ selective deuteration or derivatization (e.g., acetylation) to simplify spectra and assign configurations .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Screen reaction conditions (solvent polarity, temperature, catalysts) using Design of Experiments (DoE) to identify critical parameters. For example, ethanol or THF may enhance solubility of intermediates .
  • Step 2 : Implement protecting groups (e.g., tert-butyldimethylsilyl ethers for hydroxyls) to prevent side reactions during oxidation steps .
  • Step 3 : Use automated reactors for precise control of reaction kinetics and reproducibility, especially during temperature-sensitive steps like ketone formation .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches of this compound?

  • Methodological Answer :

  • Analysis : Cross-validate using multiple techniques (e.g., LC-MS for purity, 2D NMR for structural confirmation). Discrepancies in 13^{13}C NMR peaks near 170–180 ppm may indicate variability in ketone or carboxylic acid hydration states .
  • Troubleshooting : Conduct variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) or employ high-resolution mass spectrometry (HRMS) to rule out isotopic impurities .

Q. What computational approaches are suitable for predicting the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to model Phase I/II metabolism. Focus on hydroxylation sites (C3, C7, C12) and the carboxylic acid group, which are prone to glucuronidation .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes) to confirm metabolic stability and identify major metabolites .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated for formulation studies?

  • Methodological Answer :

  • Experimental Design : Conduct forced degradation studies at pH 1–13 (using HCl/NaOH buffers) and monitor degradation products via UPLC-PDA. The α,β-unsaturated ketone moiety is pH-sensitive and prone to hydrolysis or isomerization .
  • Kinetic Analysis : Apply Arrhenius modeling to extrapolate shelf-life under standard storage conditions (25°C/60% RH) .

Data Contradiction Analysis

Q. How to resolve conflicting literature reports on the biological activity of structurally analogous cyclopenta[a]phenanthrene derivatives?

  • Methodological Answer :

  • Meta-Analysis : Curate datasets from peer-reviewed journals (avoiding non-peer-reviewed sources like BenchChem) and apply multivariate statistics to identify confounding variables (e.g., assay type, cell line variability) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. ethyl groups at C4/C10) on receptor binding using molecular docking simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.